molecular formula C9H10O3S B3395155 Methyl 4-hydroxy-3-(methylthio)benzoate CAS No. 1822659-97-1

Methyl 4-hydroxy-3-(methylthio)benzoate

Cat. No. B3395155
CAS RN: 1822659-97-1
M. Wt: 198.24 g/mol
InChI Key: DOLNQUCNEMCHFM-UHFFFAOYSA-N
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Description

Methyl 4-hydroxy-3-(methylthio)benzoate, also known as Methylparaben, is a widely used preservative in the cosmetic and pharmaceutical industries. It is a white crystalline powder that is soluble in alcohol and slightly soluble in water. Methylparaben is commonly used to prevent the growth of bacteria, fungi, and other microorganisms in various products, including creams, lotions, shampoos, and makeup.

Scientific Research Applications

Methyl 4-hydroxy-3-(methylthio)benzoaten has been extensively studied for its antimicrobial and antifungal properties. It has been shown to be effective against a wide range of microorganisms, including Staphylococcus aureus, Escherichia coli, Candida albicans, and Aspergillus niger. Methyl 4-hydroxy-3-(methylthio)benzoaten is also used as a standard reference material in analytical chemistry to determine the purity of other compounds.

Mechanism Of Action

Methyl 4-hydroxy-3-(methylthio)benzoaten works by inhibiting the growth of microorganisms by disrupting their cell membranes and interfering with their metabolic processes. It does this by entering the cell membrane and disrupting the cell wall and membrane, leading to leakage of cellular contents and eventual cell death.
Biochemical and Physiological Effects:
Methyl 4-hydroxy-3-(methylthio)benzoaten has been shown to have low toxicity and is generally considered safe for use in cosmetics and pharmaceuticals. However, some studies have suggested that it may have estrogenic activity, which could potentially have adverse effects on human health. Further research is needed to fully understand the potential health effects of exposure to methylparaben.

Advantages And Limitations For Lab Experiments

Methyl 4-hydroxy-3-(methylthio)benzoaten is a widely used preservative in the cosmetic and pharmaceutical industries due to its effectiveness against microorganisms and low toxicity. It is also relatively inexpensive and easy to synthesize. However, its use in lab experiments may be limited by its potential estrogenic activity, which could interfere with the results of certain experiments.

Future Directions

There are several areas of future research that could be explored with regards to Methyl 4-hydroxy-3-(methylthio)benzoate. These include:
1. Further investigation into the potential health effects of exposure to methylparaben, particularly with regards to its estrogenic activity.
2. Development of new synthetic methods for methylparaben that are more efficient and environmentally friendly.
3. Investigation into the use of methylparaben as a potential treatment for microbial infections.
4. Exploration of the potential use of methylparaben in other industries, such as food preservation and agriculture.
5. Investigation into the potential use of methylparaben as a standard reference material in other areas of analytical chemistry.

properties

IUPAC Name

methyl 4-hydroxy-3-methylsulfanylbenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O3S/c1-12-9(11)6-3-4-7(10)8(5-6)13-2/h3-5,10H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOLNQUCNEMCHFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)O)SC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-hydroxy-3-(methylthio)benzoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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